Purity Advantage: 1-Bromo-7-methoxyisoquinoline (97%) vs. Generic 1-Bromo-X-methoxyisoquinoline Isomers (95%)
As a specialized building block, the target compound is commercially available at 97% purity (Leyan Product No. 2042085), whereas the regioisomer 1-bromo-6-methoxyisoquinoline (CAS 1196152-83-6) is commonly supplied at 95% purity . The 2-percentage-point purity difference reduces overall impurities by approximately 40% (from 5% total impurities to 3%), which is critical for multi-step synthetic sequences where side-product accumulation erodes yields disproportionately .
| Evidence Dimension | Supplier-specified minimum purity (HPLC/GC) |
|---|---|
| Target Compound Data | 97% (1-Bromo-7-methoxyisoquinoline, Leyan Cat. 2042085) |
| Comparator Or Baseline | 95% (1-Bromo-6-methoxyisoquinoline, Bidepharm) |
| Quantified Difference | 2 percentage points higher purity; ~40% reduction in total impurity load (3% vs. 5%) |
| Conditions | Commercial procurement specification; vendor QC certificates (NMR, HPLC, GC) available upon request |
Why This Matters
Higher starting purity directly translates to fewer purification steps downstream, reducing both solvent consumption and product loss in medicinal chemistry lead optimization campaigns.
